
(2-Chloroethenyl)(methyl)(naphthalen-1-yl)silyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloroethenyl)(methyl)(naphthalen-1-yl)silyl is an organosilicon compound that features a unique combination of functional groups, including a chloroethenyl group, a methyl group, and a naphthalen-1-yl group attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethenyl)(methyl)(naphthalen-1-yl)silyl typically involves the reaction of naphthalene derivatives with chlorosilanes. One common method includes the reaction of 1-naphthylmagnesium bromide with chloromethylsilane in the presence of a catalyst such as palladium. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
化学反応の分析
Types of Reactions
(2-Chloroethenyl)(methyl)(naphthalen-1-yl)silyl undergoes various chemical reactions, including:
Oxidation: The chloroethenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can undergo reduction reactions to form alkanes or alkenes.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium thiolate (NaSR) are employed under basic conditions.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2-Chloroethenyl)(methyl)(naphthalen-1-yl)silyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of (2-Chloroethenyl)(methyl)(naphthalen-1-yl)silyl involves its interaction with various molecular targets. The chloroethenyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then interact with biological macromolecules such as proteins and nucleic acids, potentially altering their function. The naphthalen-1-yl group may also contribute to the compound’s ability to intercalate into DNA or interact with aromatic amino acids in proteins.
類似化合物との比較
Similar Compounds
(2-Chloroethenyl)(methyl)(phenyl)silyl: Similar structure but with a phenyl group instead of a naphthalen-1-yl group.
(2-Chloroethenyl)(methyl)(benzyl)silyl: Contains a benzyl group in place of the naphthalen-1-yl group.
(2-Chloroethenyl)(methyl)(pyridyl)silyl: Features a pyridyl group instead of a naphthalen-1-yl group.
Uniqueness
(2-Chloroethenyl)(methyl)(naphthalen-1-yl)silyl is unique due to the presence of the naphthalen-1-yl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
93395-53-0 |
|---|---|
分子式 |
C13H12ClSi |
分子量 |
231.77 g/mol |
InChI |
InChI=1S/C13H12ClSi/c1-15(10-9-14)13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3 |
InChIキー |
MAKAYUKSBRWVCB-UHFFFAOYSA-N |
正規SMILES |
C[Si](C=CCl)C1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-{[2,5-Bis(hexadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14341102.png)
![{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol](/img/structure/B14341110.png)
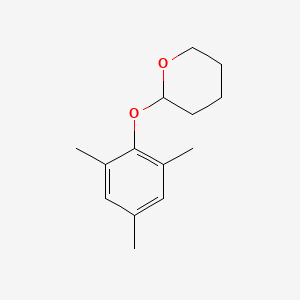
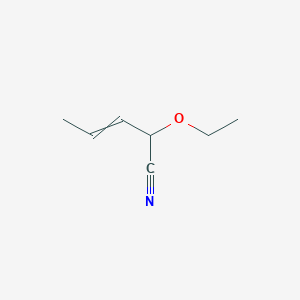
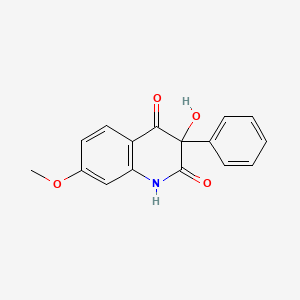
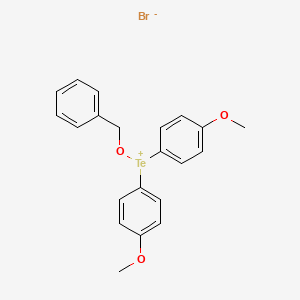
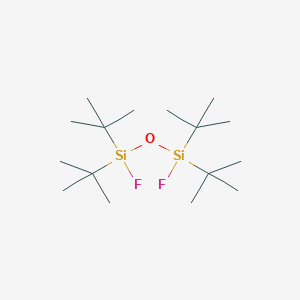
![2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene](/img/structure/B14341140.png)
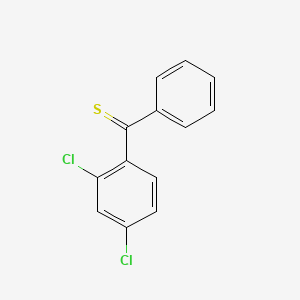
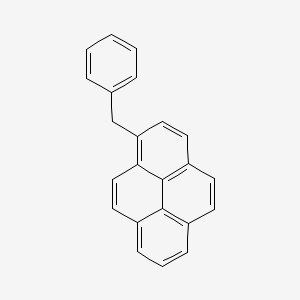

![2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one](/img/structure/B14341163.png)

![N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14341182.png)
